molecular formula C6H6ClN3 B14843580 3-Chloro-5-cyclopropyl-1,2,4-triazine

3-Chloro-5-cyclopropyl-1,2,4-triazine

Cat. No.: B14843580
M. Wt: 155.58 g/mol
InChI Key: USEPXRQNDDBGRD-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are six-membered rings containing three nitrogen atoms at alternating positions This particular compound is notable for its unique structural features, including a chlorine atom and a cyclopropyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropyl-1,2,4-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of one chlorine atom with the cyclopropyl group. The general reaction scheme is as follows:

C3Cl3N3+C3H5NH2C3Cl2N3C3H5+HCl\text{C}_3\text{Cl}_3\text{N}_3 + \text{C}_3\text{H}_5\text{NH}_2 \rightarrow \text{C}_3\text{Cl}_2\text{N}_3\text{C}_3\text{H}_5 + \text{HCl} C3​Cl3​N3​+C3​H5​NH2​→C3​Cl2​N3​C3​H5​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropyl-1,2,4-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

    Cyclization: It can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substituted Triazines: Products with various functional groups replacing the chlorine atom.

    Oxidized/Reduced Derivatives: Compounds with altered oxidation states of the nitrogen atoms.

    Cyclic Compounds: Derivatives formed through cyclization reactions.

Scientific Research Applications

3-Chloro-5-cyclopropyl-1,2,4-triazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive nature and stability.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropyl-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interfering with nucleic acid synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with different functional groups.

Uniqueness

3-Chloro-5-cyclopropyl-1,2,4-triazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

3-chloro-5-cyclopropyl-1,2,4-triazine

InChI

InChI=1S/C6H6ClN3/c7-6-9-5(3-8-10-6)4-1-2-4/h3-4H,1-2H2

InChI Key

USEPXRQNDDBGRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=NC(=N2)Cl

Origin of Product

United States

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